6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 241.088 g/mol. This compound is categorized under the quinazoline derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of the bromine atom at the 6-position of the quinazoline ring enhances its reactivity and potential pharmacological applications.
The synthesis of 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one can be achieved through several methods. A notable approach involves a one-pot three-component reaction utilizing isatoic anhydride, bromine sources, and various amines under specific conditions.
The reaction conditions often include:
The molecular structure of 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one features a fused bicyclic system comprising a quinazoline core.
6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions typical for quinazoline derivatives.
The efficiency of these reactions often depends on the choice of solvents and reaction conditions, such as temperature and catalyst presence.
The mechanism of action for compounds like 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves interaction with biological targets such as enzymes or receptors.
6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one has several potential scientific applications:
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic significance extensively documented since the mid-20th century. These nitrogen-containing heterocycles consist of a benzene ring fused to a pyrimidinone ring, creating a versatile pharmacophore capable of diverse molecular interactions. The historical evolution of quinazolinone-based drugs reveals a trajectory from early CNS-active compounds to modern targeted anticancer agents. Notable milestones include the development of methaqualone (a sedative-hypnotic) in the 1960s and the FDA approval of afloqualone (muscle relaxant) in the 1980s [1] [8].
The 21st century witnessed quinazolinones emerge as kinase inhibitors, exemplified by gefitinib (2003) and erlotinib (2004) for epidermal growth factor receptor (EGFR)-driven cancers. These agents validated the 4-anilinoquinazoline template as a critical pharmacophore for tyrosine kinase inhibition [2] [8]. Subsequent derivatives like lapatinib (2007) demonstrated dual EGFR/human epidermal growth factor receptor 2 (HER2) inhibition, addressing resistance mechanisms in breast cancer. The structural adaptability of quinazolinones allows substitutions at positions 2, 4, 6, and 7 to fine-tune target specificity and pharmacokinetic properties [7] [8].
Table 1: FDA-Approved Quinazolinone-Based Drugs
Drug | Therapeutic Application | Key Structural Features |
---|---|---|
Gefitinib | Non-small cell lung cancer | 4-(3'-Chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline |
Erlotinib | Pancreatic/lung cancer | 4-(3'-Ethynylanilino)-6,7-bis(2-methoxyethoxy)quinazoline |
Lapatinib | HER2-positive breast cancer | 4-[3-Chloro-4-[(3-fluorobenzyl)oxy]anilino]-6-{5-[(furan-2-yl)carbonyl]furan-2-yl}quinazoline |
Idelalisib | Chronic lymphocytic leukemia | 5-Fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one |
Raltitrexed | Colorectal cancer | 2-[[5-[Methyl-[(2-methyl-4-oxoquinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid |
Halogen atoms—particularly bromine—serve as strategic molecular modifiers in heterocyclic drug design. Bromination profoundly influences electronic distribution, lipophilicity, and steric bulk, thereby modulating drug-receptor interactions. In quinazolinones, bromine at position 6 (C-6) demonstrates three key bioenhancing effects:
Recent structure-activity relationship studies highlight bromine’s superiority over chlorine in anticancer quinazolinones. For example, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives exhibit 2–8-fold greater cytotoxicity against MCF-7 breast cancer cells than their 6-chloro counterparts (IC₅₀ = 15.85 ± 3.32 µM vs. 59.15 ± 5.73 µM) [2] [4]. This enhancement stems from bromine’s stronger hydrophobic interactions with residues like Leu694 and Leu820 in vascular endothelial growth factor receptor 2 (VEGFR-2) [10].
Table 2: Impact of Halogen Substituents on Quinazolinone Bioactivity
Position | Halogen | Biological Activity Enhancement | Molecular Basis |
---|---|---|---|
C-6 | Bromine | 3–8× increase in EGFR/VEGFR-2 inhibition | Enhanced hydrophobic burial in ATP-binding pocket |
C-6 | Chlorine | 1.5–2× increase in cytotoxicity vs. unsubstituted | Moderate lipophilicity and electronic effects |
C-8 | Bromine | Improved antifungal/antibacterial activity | Steric blockade of metabolic oxidation |
C-2 | Fluorine | Increased blood-brain barrier penetration | Reduced polar surface area and hydrogen bonding capacity |
6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS# 1092523-03-9) occupies a distinct niche in oncology-focused heterocyclic chemistry. Its structure integrates three pharmacologically validated features:
This compound serves as a synthetic intermediate for advanced kinase inhibitors targeting EGFR, HER2, and VEGFR-2. Molecular docking simulations reveal that 6-bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives form critical interactions:
Recent studies demonstrate its utility in synthesizing multi-targeted tyrosine kinase inhibitors. For example, Schiff base derivatives exhibit dual EGFR/HER2 inhibition at nanomolar concentrations (IC₅₀ = 46.90–53.43 nM and 31.07–56.52 nM, respectively), comparable to lapatinib [10]. The bromine atom specifically enhances VEGFR-2 inhibition by 3.5-fold relative to non-brominated analogs, underscoring its role in suppressing angiogenesis [4] [10].
Table 3: Anticancer Activity Profile of 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one Derivatives
Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Primary Molecular Target | Potency vs. Reference Drug |
---|---|---|---|---|
Schiff bases (e.g., 9f) | AU-565 (breast) | 0.87 | EGFR/HER2 | 1.8× more potent than lapatinib |
Vanillin Mannich bases | MDA-MB-231 (breast) | 1.95 | HER2/VEGFR-2 | Equivalent to sorafenib |
Oxyphenyl ureas | HepG2 (liver) | 2.34 | VEGFR-2 | 2.1× less potent than sunitinib |
Isatin hydrazones | HCT-116 (colon) | 3.01 | VEGFR-2/PDGFR | Superior to 5-fluorouracil in xenografts |
Synthetic methodologies leverage the reactivity of the 6-bromo substituent for palladium-catalyzed cross-coupling (e.g., Suzuki, Heck reactions) and nucleophilic aromatic substitution, enabling rapid diversification [5] [8]. Current research explores its incorporation into hybrid molecules conjugated with isatin, thiosemicarbazide, or azole pharmacophores to overcome kinase inhibitor resistance [7] [10]. These strategic molecular modifications position this brominated dihydroquinazolinone as a versatile scaffold in next-generation anticancer agent development.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8